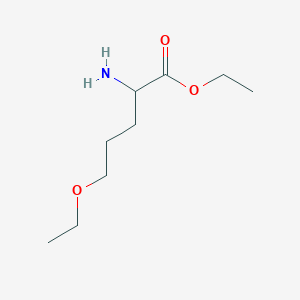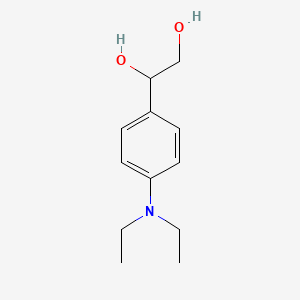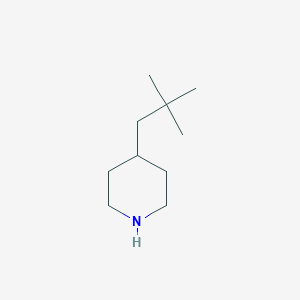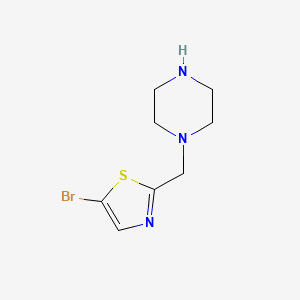
5-Bromo-2-(piperazin-1-ylmethyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(piperazin-1-ylmethyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 5-position and a piperazine moiety at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(piperazin-1-ylmethyl)thiazole typically involves the reaction of 2-chloromethyl-5-bromothiazole with piperazine. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(piperazin-1-ylmethyl)thiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to modify the piperazine moiety.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include 5-azido-2-(piperazin-1-ylmethyl)thiazole, 5-thio-2-(piperazin-1-ylmethyl)thiazole, and 5-alkoxy-2-(piperazin-1-ylmethyl)thiazole.
Oxidation: Products include this compound sulfoxide and sulfone.
Reduction: Products include 2-(piperazin-1-ylmethyl)thiazole and other reduced derivatives.
Scientific Research Applications
5-Bromo-2-(piperazin-1-ylmethyl)thiazole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(piperazin-1-ylmethyl)thiazole depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(methylthio)thiazole: Similar structure but with a methylthio group instead of a piperazine moiety.
2-(Piperazin-1-ylmethyl)thiazole: Lacks the bromine atom at the 5-position.
5-Chloro-2-(piperazin-1-ylmethyl)thiazole: Chlorine atom instead of bromine at the 5-position.
Uniqueness
5-Bromo-2-(piperazin-1-ylmethyl)thiazole is unique due to the presence of both the bromine atom and the piperazine moiety, which can influence its reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent or chemical intermediate.
Properties
Molecular Formula |
C8H12BrN3S |
|---|---|
Molecular Weight |
262.17 g/mol |
IUPAC Name |
5-bromo-2-(piperazin-1-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C8H12BrN3S/c9-7-5-11-8(13-7)6-12-3-1-10-2-4-12/h5,10H,1-4,6H2 |
InChI Key |
LNHRMOGCYVUUEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=NC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


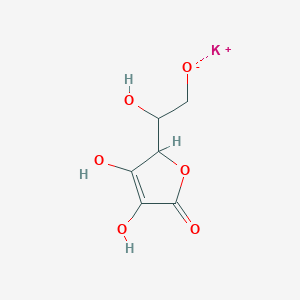
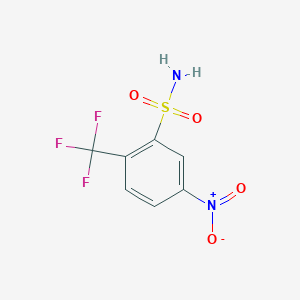
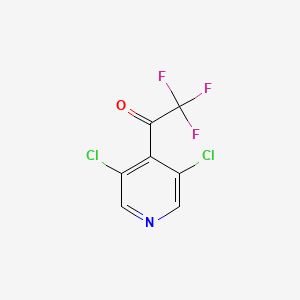

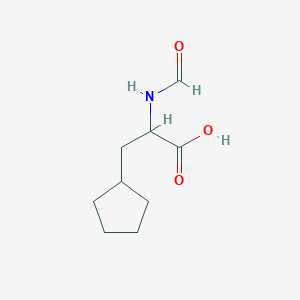
![N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-aminedihydrochloride](/img/structure/B13538207.png)
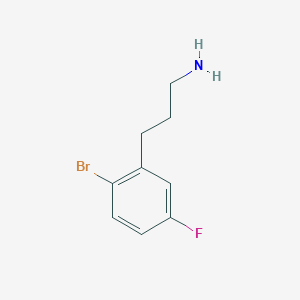
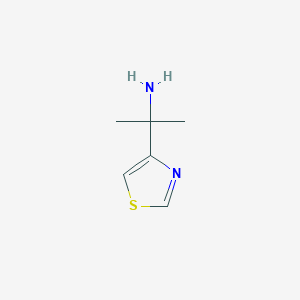
![[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride](/img/structure/B13538236.png)

![6-chloro-N'-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide](/img/structure/B13538243.png)
